molecular formula C14H20O4 B3039539 (S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol CAS No. 117399-58-3

(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol

Cat. No. B3039539
CAS RN: 117399-58-3
M. Wt: 252.31 g/mol
InChI Key: HELOBAGFRJPJDQ-STQMWFEESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an ether, an alcohol, and a dioxolane ring would likely make the structure quite complex .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Ethers, for example, can undergo reactions such as cleavage by acids. Alcohols can undergo reactions such as oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Bioethanol Production and Its Impacts

Bioethanol is recognized as a promising renewable energy carrier, mainly produced from biomass fermentation. The process of bioethanol production, particularly second-generation bioethanol from residual biomass, utilizes lignocellulosic materials, which do not compete with food crops. This sustainable approach to ethanol production highlights the importance of exploring various organic compounds, including (S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, for their potential roles in enhancing bioethanol yields or process efficiencies. Research in this area contributes significantly to the development of biofuels and supports the transition towards more sustainable energy sources (Robak & Balcerek, 2018).

Environmental and Health Considerations

Understanding the environmental and health impacts of compounds used in or produced by the bioethanol industry is crucial. Studies on the fate and transport of ethanol in groundwater, particularly in the context of gasohol spills, provide essential insights into the environmental behavior of ethanol blends. Ethanol's presence can influence the mobility and degradation of other contaminants, such as BTEX compounds, in groundwater systems. This research is vital for assessing the environmental risks associated with the use of ethanol as a fuel additive and for developing strategies to mitigate potential adverse effects on water quality (Powers et al., 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is volatile, it might pose an inhalation risk. If it is reactive, it might pose a risk of chemical burns .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties, it might be studied for use in areas such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-14(2)17-10-13(18-14)12(15)9-16-8-11-6-4-3-5-7-11/h3-7,12-13,15H,8-10H2,1-2H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELOBAGFRJPJDQ-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(COCC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@H](COCC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
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(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
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(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
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(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol

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